(2S)-4-(Propan-2-yloxy)butan-2-ol
Description
(2S)-4-(Propan-2-yloxy)butan-2-ol is a chiral secondary alcohol featuring a butanol backbone with a propan-2-yloxy (isopropyl ether) group at the C4 position and a hydroxyl group at the C2 position in the S-configuration (Figure 1). Its molecular formula is C₇H₁₆O₂, with a molecular weight of 132.20 g/mol. The compound’s stereochemistry and ether functionality contribute to its physicochemical properties, including moderate hydrophilicity (due to the hydroxyl group) and increased lipophilicity (from the isopropyl ether). While direct synthetic details are scarce in the provided evidence, analogous compounds (e.g., benzyloxy-substituted butanols) are synthesized via Williamson etherification or nucleophilic substitution, followed by purification via chromatography and characterization using IR, NMR, and MS . Potential applications may include pharmaceutical intermediates or bioactive molecules, inferred from structurally related compounds with antiviral, antiarrhythmic, or receptor-binding activities .
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2S)-4-propan-2-yloxybutan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
IVTACLGUUXBTMN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CCOC(C)C)O |
Canonical SMILES |
CC(C)OCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(Propan-2-yloxy)butan-2-ol can be achieved through several methods. One common approach involves the reaction of (S)-2-butanol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired ether compound.
Industrial Production Methods: Industrial production of (2S)-4-(Propan-2-yloxy)butan-2-ol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-4-(Propan-2-yloxy)butan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Primary alcohols.
Substitution: Substituted ethers and other derivatives.
Scientific Research Applications
Chemistry: (2S)-4-(Propan-2-yloxy)butan-2-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a solvent and reagent in various biochemical assays. Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme kinetics and protein-ligand interactions.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable starting material for medicinal chemistry.
Industry: In the industrial sector, (2S)-4-(Propan-2-yloxy)butan-2-ol is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings, where its chemical properties contribute to the performance of the final products.
Mechanism of Action
The mechanism by which (2S)-4-(Propan-2-yloxy)butan-2-ol exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between (2S)-4-(Propan-2-yloxy)butan-2-ol and analogous compounds:
Key Observations:
Ether vs.
Chain Length and Substitution: Propanol derivatives (e.g., and ) exhibit shorter carbon chains but incorporate amino or phenoxy groups, which may influence receptor specificity (e.g., α/β-adrenoceptors) .
Physicochemical Properties
- Solubility: The target compound’s hydroxyl and ether groups balance polar and nonpolar interactions, likely making it soluble in polar aprotic solvents (e.g., DMSO) and moderately soluble in water. In contrast, Pinacolyl alcohol’s branched structure reduces water solubility .
- Boiling Point : The target compound’s molecular weight (132.20 g/mol) and hydrogen-bonding capacity suggest a higher boiling point than Pinacolyl alcohol (102.18 g/mol) but lower than benzyloxy-substituted analogs (e.g., 518.16 g/mol in ) .
Biological Activity
(2S)-4-(Propan-2-yloxy)butan-2-ol, also known as a chiral ether-alcohol compound, has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: CHO
- Molecular Weight: 132.20 g/mol
- IUPAC Name: (2S)-4-propan-2-yloxybutan-2-ol
- Structural Features: The compound features both an alcohol and an ether functional group, with chirality at the second carbon atom, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 132.20 g/mol |
| IUPAC Name | (2S)-4-propan-2-yloxybutan-2-ol |
| InChI Key | IVTACLGUUXBTMN-ZETCQYMHSA-N |
The biological activity of (2S)-4-(Propan-2-yloxy)butan-2-ol is primarily attributed to its ability to interact with various biological molecules. Its mechanisms of action include:
- Enzyme Interaction: The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Binding: Its structure allows it to bind to certain receptors, potentially modulating physiological responses.
- Solvent Properties: As a solvent in biochemical assays, it facilitates interactions between other compounds and biological systems.
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities, including:
- Antioxidant Activity: The presence of hydroxyl groups in alcohols often correlates with antioxidant properties.
- Neuroprotective Effects: Some studies suggest that similar compounds can protect neuronal cells from oxidative stress.
Case Studies
-
GPR88 Agonist Activity:
A study explored the structure-activity relationship of various compounds related to GPR88 receptor agonists. Although (2S)-4-(Propan-2-yloxy)butan-2-ol was not the primary focus, its structural analogs demonstrated significant effects on alcohol consumption in animal models, suggesting potential therapeutic applications for addiction treatment . -
Biochemical Assays:
In biochemical assays, (2S)-4-(Propan-2-yloxy)butan-2-ol has been employed as a solvent and reagent. Its unique properties enable it to stabilize protein-ligand interactions, providing insights into enzyme kinetics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (2S)-4-(Propan-2-yloxy)butan-2-ol, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(Oxan-2-yloxy)propan-1-ol | Ether linkage, no stereocenter | Limited neuroprotective effects |
| ®-2-(Tetrahydrofuran-2-yloxy)propan-1-ol | Cyclic ether structure | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
